molecular formula C11H11F2N3O B2850538 5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856094-84-2

5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2850538
CAS No.: 1856094-84-2
M. Wt: 239.226
InChI Key: PBKPRSMLMOWVBE-UHFFFAOYSA-N
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Description

5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C11H11F2N3O It is characterized by the presence of a pyrazole ring substituted with a difluorophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluorophenol with a suitable pyrazole derivative. One common method includes the following steps:

    Formation of the intermediate: React 2,4-difluorophenol with a chloromethyl pyrazole derivative in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Substitution reaction: The intermediate is then reacted with methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the pyrazole ring can interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a methyl group.

    5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid: Contains a furan ring instead of a pyrazole ring.

Uniqueness

5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenoxy group can enhance its stability and binding properties compared to similar compounds.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-16-8(5-11(14)15-16)6-17-10-3-2-7(12)4-9(10)13/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKPRSMLMOWVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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